3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of sulfonamide, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-oxadiazole core, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling . The final step involves the sulfonamide formation, which can be achieved by reacting the amine group with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents .
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Nitric acid, halogens, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds, sulfonated compounds.
Scientific Research Applications
3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function . The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the oxadiazole and thiophene rings can contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share the thiophene core and are used in organic electronics.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene-based compound used in photocatalytic applications.
Uniqueness
3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its combination of sulfonamide, thiophene, and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c24-17(20-19-22-21-18(27-19)16-10-5-11-28-16)13-6-4-7-14(12-13)23-29(25,26)15-8-2-1-3-9-15/h1-12,23H,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYBAPNHAKSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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